2,4-Di(morpholin-4-yl)-1,3,5-triazine

Anticancer Scaffold optimization SAR baseline

2,4-Di(morpholin-4-yl)-1,3,5-triazine is a symmetrically disubstituted s-triazine building block bearing morpholino groups at the 2- and 4-positions, leaving the 6-position available for further derivatization. This regioisomeric arrangement distinguishes it from the more commonly explored 4,6-dimorpholino-1,3,5-triazine pattern found in clinical PI3K/mTOR inhibitors such as ZSTK474 and bimiralisib (PQR309).

Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
Cat. No. B11081996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di(morpholin-4-yl)-1,3,5-triazine
Molecular FormulaC11H17N5O2
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=N2)N3CCOCC3
InChIInChI=1S/C11H17N5O2/c1-5-17-6-2-15(1)10-12-9-13-11(14-10)16-3-7-18-8-4-16/h9H,1-8H2
InChIKeyHLAMCZOWCWTIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Di(morpholin-4-yl)-1,3,5-triazine: A 2,4-Bismorpholino-1,3,5-Triazine Scaffold for Anticancer and Metabolic Disease Drug Discovery


2,4-Di(morpholin-4-yl)-1,3,5-triazine is a symmetrically disubstituted s-triazine building block bearing morpholino groups at the 2- and 4-positions, leaving the 6-position available for further derivatization [1]. This regioisomeric arrangement distinguishes it from the more commonly explored 4,6-dimorpholino-1,3,5-triazine pattern found in clinical PI3K/mTOR inhibitors such as ZSTK474 and bimiralisib (PQR309) [2]. The 2,4-bismorpholino scaffold has been employed as a core intermediate in the synthesis of 6-hydrazinyl antitumor agents and dipeptidyl peptidase-4 (DPP-4) inhibitors [3][4]. Its dual morpholine substitution confers enhanced aqueous solubility and hydrogen-bond acceptor capacity relative to mono-morpholino or aryl-only triazine analogs, making it a versatile entry point for medicinal chemistry campaigns targeting kinase-dependent and metabolic pathways.

Why 2,4-Di(morpholin-4-yl)-1,3,5-triazine Cannot Be Generically Replaced by 4,6-Dimorpholino or Mono-Morpholino Triazine Analogs


The position of morpholine substituents on the 1,3,5-triazine ring is not interchangeable. The 2,4-bismorpholino pattern places both solubilizing morpholine groups adjacent to the 6-position, creating a distinct electronic environment and steric profile that governs both reactivity for downstream derivatization and biological target engagement [1]. In anti-hepatitis C virus (HCV) replicon assays, a 2-benzyl-4,6-dimorpholino-1,3,5-triazine derivative was completely inactive (0% inhibition at 10 µM), whereas the corresponding 2,4-substitution pattern analog (2-benzyl-4-morpholino-6-phenyl-1,3,5-triazine) showed approximately 60% inhibition of HCV RNA transcription under identical conditions [2]. Similarly, trisubstituted s-triazine derivatives bearing a morpholino group have been shown to exhibit markedly superior anticancer activity compared to di-substituted analogs lacking the second morpholine . These regioisomer-dependent and substitution-count-dependent activity cliffs mean that procurement decisions cannot treat morpholino-triazine analogs as functionally equivalent commodities.

Quantitative Differentiation Evidence for 2,4-Di(morpholin-4-yl)-1,3,5-triazine Versus Mechanistically Proximal Comparators


2,4-Bismorpholino Parent Scaffold Defines a Quantified Antiproliferative Baseline for SAR-Driven Lead Optimization Against Human Cancer Cell Lines

In the 2012 study by Zhu et al., the parent 2,4-bismorpholino-1,3,5-triazine scaffold (designated compound 1) was used as the reference baseline for antiproliferative activity. Compound 1 exhibited IC50 values of 9.52 µM (H460), 29.24 µM (HT-29), and 36.21 µM (MDA-MB-231). The optimized 6-hydrazinyl derivative 5j achieved IC50 values of 0.05 µM, 6.31 µM, and 6.50 µM against the same three cell lines, representing a 4.6-fold to 190.4-fold improvement over the parent scaffold [1]. This establishes the 2,4-bismorpholino core as a well-characterized starting point with a defined activity floor, enabling quantitative benchmarking of any new derivative.

Anticancer Scaffold optimization SAR baseline

Regioisomeric Substitution Pattern Differentiates Anti-HCV Activity: 2,4- Versus 4,6-Dimorpholino Triazine Comparison in Subgenomic HCV Replicon Assays

Misawa et al. (2010) evaluated morpholino triazine derivatives in a subgenomic HCV RNA replicon assay. Compound 4, bearing a 2-benzyl-4,6-dimorpholino-1,3,5-triazine structure, was completely inactive toward HCV RNA transcription (approximately 0% inhibition at 10 µM) [1]. In contrast, compound 5 (2-benzyl-4-morpholino-6-phenyl-1,3,5-triazine), which carries a single morpholine at the 4-position with a phenyl group at the 6-position—a substitution topology more closely resembling the 2,4-disubstituted pattern—showed moderate anti-HCV activity at approximately 60% inhibition with approximately 55% cytotoxicity at the same concentration [1]. This demonstrates that the substitution pattern on the triazine ring is a critical determinant of biological activity, and the 2,4-arrangement enables productive target engagement not achievable with the 4,6-pattern.

Antiviral HCV Regioisomer SAR

Di-Morpholine 1,3,5-Triazine Derivatives Exhibit Sub-Nanomolar DPP-4 Inhibition with Isoform Selectivity Over DPP-8 and DPP-9

Wang et al. (2019) synthesized a series of novel di-morpholine 1,3,5-triazine derivatives (compounds 5a–5f) and evaluated their inhibitory potency against DPP-4, DPP-8, and DPP-9. The lead compound 5c demonstrated an IC50 of 1.10 nmol/L against DPP-4, with prominent selectivity over the closely related DPP-8 and DPP-9 isoforms [1]. This selectivity profile is pharmacologically significant because inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical models. Compound 5c also showed dose-dependent improvement of glucose tolerance in an oral glucose tolerance test (OGTT) in ICR mice, with a maximum effect at 30 mg/kg, and reduced the area under the curve (AUC 0–120 min) similarly to the clinical standard alogliptin [1]. No cardiotoxicity was observed as confirmed by the absence of hERG channel activity.

Diabetes DPP-4 inhibitor Isoform selectivity

4,6-Dimorpholinyl-1,3,5-Triazine Derivatives Exhibit Multi-Cell-Line Anticancer Activity with Potency Comparable to Cisplatin Against Colon Cancer

Li et al. (2023) synthesized a series of 4,6-dimorpholinyl-1,3,5-triazine derivatives (6a–6r) and evaluated their antiproliferative activity against SW620, A549, HeLa, and MCF-7 cell lines. Compound 6o, bearing a pyridyl substituent, exhibited IC50 values of 8.71 µM (SW620), 9.55 µM (A549), 15.67 µM (HeLa), and 21.77 µM (MCF-7) [1]. Notably, the phenyl-containing compound 6a showed anti-proliferation activity against SW620 comparable to that of cisplatin [1]. While these compounds utilize the 4,6- rather than 2,4-dimorpholino substitution pattern, the data demonstrate that the bis-morpholino triazine chemotype confers consistent anticancer activity across multiple histologically distinct cancer cell lines, and that the morpholine groups are essential pharmacophoric elements for this activity class.

Anticancer Cytotoxicity Cisplatin comparator

Triazine-Based Epoxidation Reagent Triazox-II Demonstrates Practical Synthetic Utility of the 4,6-Dimorpholino-1,3,5-Triazine Core with High Yield and Benchtop Stability

Kato et al. (2024) developed 2-hydroperoxy-4,6-dimorpholino-1,3,5-triazine (Triazox-II) as a bench-stable epoxidation reagent prepared from cyanuric chloride and morpholine in two steps with 54% overall yield on a 15 mmol scale . Triazox-II exhibited higher solubility in chlorinated solvents than the previously reported Triazox reagent and delivered epoxides in 83–94% yield across various alkene substrates when used at 0.5 M concentration in CH2Cl2 . The reagent was isolated as a pure, solid with low sensitivity to impact and friction, representing a practical advantage over peroxide-based epoxidation reagents that require cold-chain storage or pose explosion hazards. This demonstrates that the dimorpholino-triazine core is not limited to biological applications but also enables the development of stable, high-performing synthetic reagents.

Synthetic methodology Epoxidation Reagent development

Di-Substituted Versus Tri-Substituted Morpholino Triazines: Substitution Count Drives Anticancer Potency Differential Across Multiple Cell Lines

Kumar et al. (2014) compared di-substituted and tri-substituted s-triazine derivatives bearing morpholino groups for in vitro anticancer activity against PA-1 (ovarian), A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines. Tri-substituted s-triazine derivatives (13e–h) incorporating a morpholino group on the triazine scaffold consistently exhibited more potent anticancer activities than their di-substituted counterparts (13a–d) . This finding establishes a clear structure–activity trend: increasing the substitution count on the triazine core, and specifically the presence of two morpholine groups, enhances antiproliferative potency. The 2,4-di(morpholin-4-yl)-1,3,5-triazine scaffold, as a di-substituted variant with two morpholines, occupies an intermediate position in this SAR landscape and provides a strategic starting point for further trisubstitution at the 6-position to achieve enhanced potency.

Anticancer Substitution SAR Morpholino triazine

Optimized Application Scenarios for 2,4-Di(morpholin-4-yl)-1,3,5-triazine in Drug Discovery and Synthetic Chemistry


Anticancer Lead Optimization Starting from a Quantified Scaffold Baseline

Research groups pursuing novel anticancer agents can use 2,4-di(morpholin-4-yl)-1,3,5-triazine as a defined parent scaffold with published multi-cell-line antiproliferative IC50 values (9.52–36.21 µM across H460, HT-29, and MDA-MB-231), enabling rigorous quantification of potency improvements from 6-position derivatization. The Zhu et al. (2012) study demonstrated that simple hydrazine functionalization at the 6-position can yield up to 190.4-fold potency enhancements [1]. This scaffold is particularly suited for medicinal chemistry programs targeting non-small-cell lung cancer (H460), where the largest dynamic range for SAR discrimination was observed.

Metabolic Disease Drug Discovery Targeting DPP-4 with Isoform Selectivity Requirements

For antidiabetic drug discovery programs, the di-morpholine-1,3,5-triazine chemotype provides a validated entry point for developing DPP-4 inhibitors with demonstrated sub-nanomolar potency (IC50 = 1.10 nM for lead compound 5c) and selectivity over the toxicity-associated DPP-8 and DPP-9 isoforms [2]. The scaffold is appropriate for programs that require oral glucose tolerance test (OGTT) efficacy comparable to alogliptin, absence of hERG channel activity, and favorable effects on lipid profiles and antioxidant defense mechanisms as shown in Wistar rat models.

Regioisomer-Specific Antiviral Screening Cascades for HCV Drug Discovery

The regioisomer-dependent anti-HCV activity demonstrated by Misawa et al. (2010)—where 4,6-dimorpholino analogs are inactive (0% inhibition) while 2,4-substitution pattern analogs achieve approximately 60% inhibition in subgenomic HCV replicon assays [3]—makes 2,4-di(morpholin-4-yl)-1,3,5-triazine the appropriate scaffold choice for HCV-focused screening cascades. Procurement of the correct regioisomer is essential to avoid false-negative screening results that would occur with the 4,6-dimorpholino analog.

Development of Bench-Stable Synthetic Reagents from a Commodity Chemical Starting Point

Synthetic methodology groups can leverage the dimorpholino-triazine core to prepare stable, isolable reagents for oxidation chemistry. The Triazox-II precedent demonstrates that 2-hydroperoxy-4,6-dimorpholino-1,3,5-triazine can be synthesized in two steps from cyanuric chloride and morpholine with 54% overall yield at 15 mmol scale, isolated as a bench-stable solid with low impact sensitivity, and used to epoxidize alkenes in 83–94% yield under mild conditions . This application scenario is particularly relevant for process chemistry groups seeking to replace hazardous peroxide reagents with safer, crystalline alternatives.

Quote Request

Request a Quote for 2,4-Di(morpholin-4-yl)-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.